2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene

Catalog No.
S1525676
CAS No.
151271-43-1
M.F
C36H38S6
M. Wt
663.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thioph...

CAS Number

151271-43-1

Product Name

2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene

IUPAC Name

2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene

Molecular Formula

C36H38S6

Molecular Weight

663.1 g/mol

InChI

InChI=1S/C36H38S6/c1-3-5-7-9-11-25-13-15-27(37-25)29-17-19-31(39-29)33-21-23-35(41-33)36-24-22-34(42-36)32-20-18-30(40-32)28-16-14-26(38-28)12-10-8-6-4-2/h13-24H,3-12H2,1-2H3

InChI Key

QCMASTUHHXPVGT-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)CCCCCC

Organic Electronics:

5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene (DH-6T) is an organic semiconductor belonging to the class of sexithiophenes. These molecules are characterized by a conjugated π-electron system, which allows for efficient charge transport and makes them attractive for various applications in organic electronics.

DH-6T has been extensively studied as an electron donor material in organic photovoltaic (OPV) devices. OPVs are a type of solar cell that utilizes organic materials to convert sunlight into electricity. DH-6T exhibits several properties that make it suitable for OPV applications, including:

  • High thermal stability: This allows for stable device operation under various temperature conditions [].
  • Good film-forming properties: This facilitates the formation of uniform and defect-free thin films, which are crucial for efficient device performance [].
  • Tunable energy levels: The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energy levels of DH-6T can be modified through chemical modifications, allowing for optimization of the device's energy band alignment and charge transfer processes [].

Research efforts have focused on improving the power conversion efficiency (PCE) of OPV devices based on DH-6T by:

  • Developing new device architectures: This includes exploring different combinations of electron acceptor materials and optimizing device morphology [].
  • Utilizing non-fullerene acceptors (NFAs): NFAs have emerged as a promising alternative to traditional fullerene acceptors, offering improved compatibility with DH-6T and potentially leading to higher PCEs [].

Other Potential Applications:

Beyond OPVs, DH-6T has also been investigated for its potential applications in other organic electronic devices, such as:

  • Organic field-effect transistors (OFETs): These devices can function as switches or amplifiers and are essential for building organic integrated circuits [].
  • Organic light-emitting diodes (OLEDs): OLEDs are used in displays and lighting applications, and DH-6T could potentially be used as a hole transport material in these devices [].

2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene is a thiophene-based organic semiconductor characterized by a long alkyl chain and multiple thiophene units. The structure enhances its solubility and electronic properties, making it suitable for applications in organic field-effect transistors and photovoltaic devices. Its molecular formula is C44H54S6, indicating a significant number of sulfur atoms that contribute to its electronic characteristics .

  • Potential Skin Irritation: Organic compounds can irritate the skin upon contact. It's advisable to wear gloves when handling DH-6T.
  • Dust Inhalation: Inhalation of airborne particles should be avoided, particularly in powder form.
  • Flammability: Organic materials can be flammable. Proper handling procedures to minimize fire risk are recommended.

The chemical behavior of 2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene can be influenced by its functional groups. Common reactions include:

  • Electrophilic Substitution: The thiophene rings can undergo electrophilic substitution reactions due to the electron-rich nature of the sulfur atoms.
  • Polymerization: This compound can serve as a monomer in polymerization reactions to form larger conjugated systems.
  • Oxidation and Reduction: The compound can be oxidized to form cationic species or reduced to generate anionic species, which can affect its conductivity and electronic properties.

The synthesis of 2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene typically involves multi-step synthetic routes:

  • Formation of Thiophene Units: Initial synthesis of thiophene units can be achieved through methods such as the Paal-Knorr reaction or via coupling reactions involving thiophene derivatives.
  • Alkyl Chain Introduction: The hexyl group can be introduced through alkylation reactions using suitable alkyl halides.
  • Coupling Reactions: The final assembly involves coupling multiple thiophene units through methods like Stille or Suzuki coupling, which allow for the formation of extended π-conjugated systems .

The unique properties of 2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen–2– yl] thiophen–2– yl] thiophen– 2– yl] thiophen– 2– yl] thiophene make it suitable for various applications:

  • Organic Field Effect Transistors (OFETs): Its high charge mobility makes it an excellent candidate for use in OFETs.
  • Organic Photovoltaics (OPVs): The compound's ability to absorb light and convert it into electrical energy positions it as a potential material for solar cells.
  • Sensors: Its electronic properties can be utilized in sensor technology, particularly in detecting gases or biomolecules.

Several compounds exhibit structural similarities to 2– hexyl– 5– [ 5– [ 5– [ 5– [ 5– ( 5– hexyl thiophen – 2 – yl ) thiophen – 2 – yl ] thiophen – 2 – yl ] thiophen – 2 – yl ] thiophen – 2 – yl ] thiophene:

Compound NameStructureKey Features
Benzothieno[3,2-b]benzothiopheneC18H14S4High mobility in OFETs; used in organic photovoltaics
DecaalkyldithiopheneC30H50S6Extended alkane chains enhance solubility; used in semiconductors
Poly(3-hexyltiohene)C12H18SCommonly used polymer; good electrical conductivity; flexible

These compounds share features such as extended π-conjugation and potential applications in organic electronics but differ in their alkane chain lengths and specific electronic properties.

XLogP3

14.1

Wikipedia

1~5~,6~5~-Dihexyl-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~-sexithiophene

Dates

Modify: 2023-08-15

Explore Compound Types